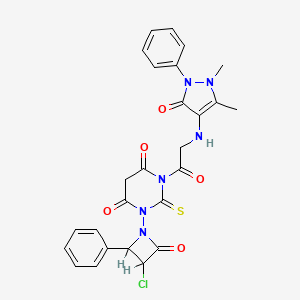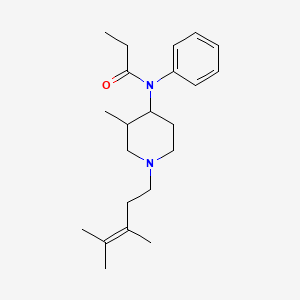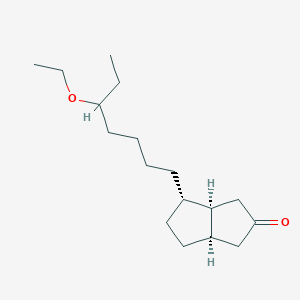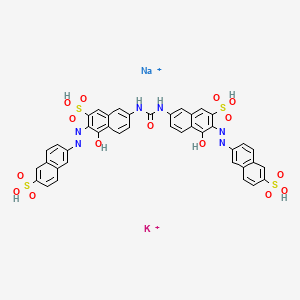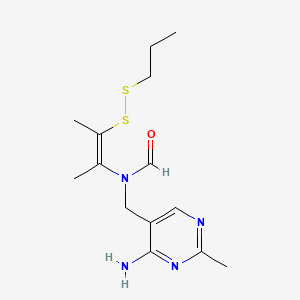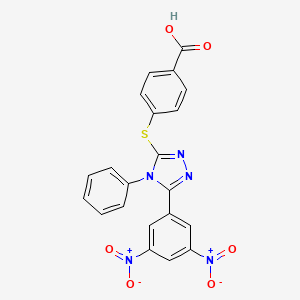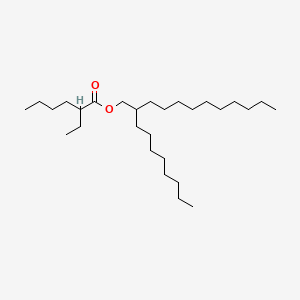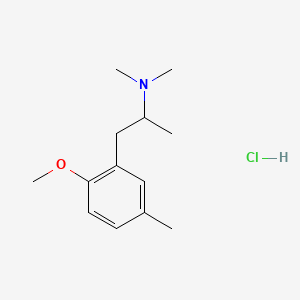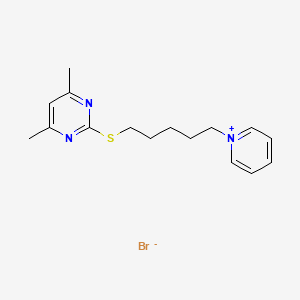
1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide is a compound that features a pyridinium salt structure. Pyridinium salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This compound, in particular, is characterized by the presence of a pyridinium ring, a thioether linkage, and a pyrimidine moiety, making it a unique and versatile molecule.
Méthodes De Préparation
The synthesis of 1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide typically involves the following steps:
Synthesis of the Pyrimidine Intermediate: The starting material, 4,6-dimethyl-2-pyrimidine, is synthesized through a series of reactions involving the condensation of appropriate precursors.
Formation of the Thioether Linkage: The pyrimidine intermediate is then reacted with a suitable thiol compound to form the thioether linkage.
Alkylation Reaction: The thioether intermediate undergoes an alkylation reaction with a suitable alkyl halide to introduce the pentyl chain.
Quaternization: Finally, the compound is quaternized with pyridine and bromine to form the pyridinium salt.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinium ring can be reduced to form the corresponding dihydropyridine using reducing agents like sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, such as ionic liquids and catalysts for various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide involves its interaction with specific molecular targets. The pyridinium moiety can interact with biological membranes, affecting their integrity and function. Additionally, the thioether linkage and pyrimidine ring can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide can be compared with other similar compounds, such as:
5-(4,6-Dimethyl-2-pyrimidinyl)-1,3,4-oxadiazole-2-thione: This compound features a similar pyrimidine moiety but differs in its overall structure and reactivity.
Pyridinium Salts: Other pyridinium salts with different substituents can be compared in terms of their reactivity, biological activity, and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
90094-31-8 |
|---|---|
Formule moléculaire |
C16H22BrN3S |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
4,6-dimethyl-2-(5-pyridin-1-ium-1-ylpentylsulfanyl)pyrimidine;bromide |
InChI |
InChI=1S/C16H22N3S.BrH/c1-14-13-15(2)18-16(17-14)20-12-8-4-7-11-19-9-5-3-6-10-19;/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
HMGRWJXTQMZFEO-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=NC(=N1)SCCCCC[N+]2=CC=CC=C2)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


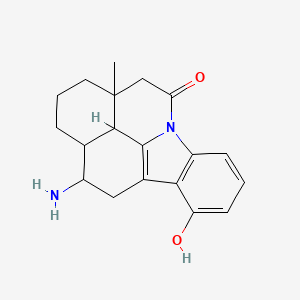
![ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate](/img/structure/B12722811.png)
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12722826.png)
